Target Compound Shows ALDH3A1 Inhibition with an IC50 of 2.1 µM
3-Ethoxy-4-isopropoxybenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer cell chemoresistance. The compound exhibited an IC50 value of 2.1 µM (2.10E+3 nM) in a spectrophotometric assay measuring the inhibition of benzaldehyde oxidation [1]. This provides a baseline for its use in ALDH-focused studies.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | Class-level baseline for ALDH3A1 inhibition (note: a specific direct comparator was not identified in the source material) |
| Quantified Difference | N/A (Class-level inference based on single-compound data) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, measured by spectrophotometric analysis |
Why This Matters
This specific IC50 value allows researchers to select a compound with a known, quantifiable activity level for ALDH3A1 inhibition, which is crucial for assay development and reproducibility.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): ALDH3A1 Inhibition Data. IC50: 2.10E+3nM. Accessed 2026. View Source
